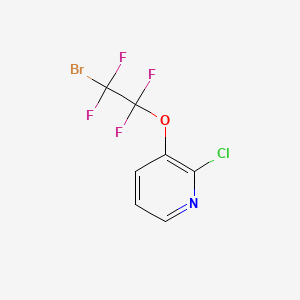

3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine

Description

Properties

Molecular Formula |

C7H3BrClF4NO |

|---|---|

Molecular Weight |

308.45 g/mol |

IUPAC Name |

3-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine |

InChI |

InChI=1S/C7H3BrClF4NO/c8-6(10,11)7(12,13)15-4-2-1-3-14-5(4)9/h1-3H |

InChI Key |

ZLYVRJUOPRNIRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)OC(C(F)(F)Br)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine typically involves the reaction of 2-chloropyridine with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine has several applications in scientific research, including:

Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.

Environmental chemistry: It can be employed in the analysis and detection of environmental pollutants due to its reactivity with certain analytes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Key Differences :

- The trifluoroethoxy group in the latter has one fewer fluorine atom compared to the tetrafluoroethoxy group, reducing its electron-withdrawing strength.

- Additional chlorine at the 5-position increases molecular weight and may alter steric hindrance in reactions .

Comparison with O-(2-Bromo-1,1,2,2-Tetrafluoroethoxy)-Phenols

A related compound, 2-(2-Bromo-1,1,2,2-Tetrafluoroethoxy)-Phenol (CAS unspecified, C8H5BrF4O2), replaces the pyridine ring with a phenol moiety :

| Property | This compound | 2-(2-Bromo-1,1,2,2-Tetrafluoroethoxy)-Phenol |

|---|---|---|

| Aromatic System | Pyridine | Benzene |

| Functional Groups | Pyridine-Cl, tetrafluoroethoxy | Phenol-OH, tetrafluoroethoxy |

| Reactivity | Basic (pyridine N) | Acidic (phenolic OH) |

Key Differences :

- The phenolic hydroxyl group enhances acidity (pKa ~10) compared to the non-acidic pyridine nitrogen.

- Synthetic routes differ: Phenolic derivatives often undergo electrophilic substitution, whereas pyridines participate in nucleophilic reactions .

Comparison with 3-Bromo-3'-(1,1,2,2-Tetrafluoroethoxy)-1,1'-Biphenyl

The biphenyl derivative 3-Bromo-3'-(1,1,2,2-Tetrafluoroethoxy)-1,1'-Biphenyl (CAS: 1443343-48-3, C14H9BrF4O ) extends aromatic conjugation with two linked benzene rings :

Key Differences :

- Biphenyl systems exhibit higher thermal stability and π-conjugation, influencing applications in materials science.

- Safety protocols for the biphenyl compound emphasize flammability risks due to extended aromaticity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine, and how can reaction parameters (e.g., solvent, catalyst) be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated pyridine derivatives (e.g., 2-chloropyridine) can react with 2-bromo-1,1,2,2-tetrafluoroethanol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tetrafluoroethoxy moiety. Optimization includes controlling reaction temperature (80–120°C) and using phase-transfer catalysts to enhance yields . Purity is assessed via HPLC or GC-MS, with yields reported between 60–85% depending on stoichiometric ratios .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound, and what diagnostic signals should be prioritized?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for CF₂ groups (δ −110 to −125 ppm) and Br/Cl substituents.

- ¹H NMR : Aromatic protons on the pyridine ring appear as a doublet (δ 7.5–8.5 ppm) with coupling constants indicating substitution patterns.

- IR : C-F stretches (1000–1200 cm⁻¹) and C-Br/C-Cl vibrations (500–700 cm⁻¹) confirm functional groups .

- High-resolution MS : Molecular ion peaks ([M+H]⁺) align with the theoretical molecular weight (e.g., ~315 g/mol) .

Q. How should researchers assess the compound’s stability under varying storage conditions (e.g., light, humidity)?

- Methodological Answer : Accelerated stability studies using ICH guidelines (25°C/60% RH, 40°C/75% RH) over 4–12 weeks. Monitor degradation via TLC or HPLC for byproducts (e.g., dehalogenation or hydrolysis). Storage in amber vials at −20°C under inert atmosphere (N₂/Ar) is recommended to prevent bromine loss .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromo-tetrafluoroethoxy group in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing nature of the tetrafluoroethoxy group (σₚ ≈ 0.45) polarizes the C-Br bond, enhancing oxidative addition with Pd(0) catalysts. Computational studies (DFT) suggest that the Br substituent’s leaving group ability is amplified by adjacent fluorine atoms, reducing activation energy for transmetallation. Experimental validation involves kinetic studies with varying Pd ligands (e.g., XPhos vs. SPhos) to optimize coupling efficiency .

Q. How does the tetrafluoroethoxy moiety influence the compound’s bioavailability in agrochemical applications, and what SAR (Structure-Activity Relationship) trends are observed?

- Methodological Answer : The tetrafluoroethoxy group increases lipophilicity (logP ≈ 2.8), enhancing membrane permeability. In agrochemical SAR studies (e.g., fungicides), analogs with this group show improved binding to cytochrome P450 enzymes (e.g., CYP51), as shown in Hexaflumuron derivatives. Replacements with trifluoroethoxy or chlorinated variants reduce potency by 3–5x, highlighting the critical role of fluorine density .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Docking simulations (AutoDock Vina) : Model interactions using crystal structures of target proteins (e.g., PDB 0SF ligand-binding domains). Focus on halogen bonding between Br/Cl and backbone carbonyls.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- In vitro validation : Compare computational predictions with enzyme inhibition assays (IC₅₀ values) to refine models .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can researchers resolve these discrepancies?

- Methodological Answer :

- Experimental replication : Measure solubility in DMSO, MeOH, and H₂O using gravimetric or UV-Vis methods (λmax = 260–280 nm).

- Controlled conditions : Ensure solvent purity (HPLC-grade) and degas solvents to avoid air-induced precipitation.

- Literature review : Cross-reference with peer-reviewed studies (e.g., PubChem data vs. synthesis protocols in ) to identify outliers caused by impurities (e.g., residual salts) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.